molecular formula C13H24N2O2 B566719 tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1239319-82-4

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B566719
M. Wt: 240.347
InChI Key: DICPJODHTVCFGU-UHFFFAOYSA-N
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Patent
US08889702B2

Procedure details

1.85 g (8.97 mmol) of Lindlar catalyst (PdCaCO3) are added to a solution of 4.78 g (17.95 mmol) of tert-butyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate, obtained in step 2.1., in 70 mL of ethanol. The reaction medium is placed in a Parr flask under a hydrogen atmosphere (20 psi) at room temperature for 5 hours. The resulting mixture is filtered through Celite and the filtrate is then concentrated under reduced pressure. Water and dichloromethane are added. The aqueous phase is separated out and then extracted three times with dichloromethane, and the combined organic phases are washed with saturated aqueous sodium chloride solution and dried over sodium sulfate. After evaporating off the solvent, 3.62 g of product are obtained in the form of an oil, which is used without further purification in the following step.
Name
tert-butyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate
Quantity
4.78 g
Type
reactant
Reaction Step One
Name
Lindlar catalyst
Quantity
1.85 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:7][C:6]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[CH2:5]1)=[N+]=[N-]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].C(O)C>[NH2:1][CH:4]1[CH2:7][C:6]2([CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]2)[CH2:5]1 |f:1.2.3.4|

Inputs

Step One
Name
tert-butyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate
Quantity
4.78 g
Type
reactant
Smiles
N(=[N+]=[N-])C1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Name
Lindlar catalyst
Quantity
1.85 g
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in step 2.1
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water and dichloromethane are added
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated out
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
WASH
Type
WASH
Details
the combined organic phases are washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent, 3.62 g of product
CUSTOM
Type
CUSTOM
Details
are obtained in the form of an oil, which
CUSTOM
Type
CUSTOM
Details
is used without further purification in the following step

Outcomes

Product
Name
Type
Smiles
NC1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.